Ask1-IN-2 is classified as a small molecule inhibitor. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against apoptosis signal-regulating kinase 1. The compound has been studied in various preclinical settings to evaluate its therapeutic potential.
The synthesis of Ask1-IN-2 typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and selectivity during synthesis.
The molecular structure of Ask1-IN-2 can be represented by its chemical formula and structural diagrams. The compound typically features a bicyclic core that interacts specifically with the active site of apoptosis signal-regulating kinase 1.
Crystallographic data may be available through databases such as the Protein Data Bank, providing insights into the binding interactions at an atomic level.
Ask1-IN-2 undergoes specific chemical reactions relevant to its function as an inhibitor:
These reactions are critical for understanding how Ask1-IN-2 modulates cellular signaling pathways.
The mechanism of action for Ask1-IN-2 involves:
Data supporting these mechanisms can be derived from biochemical assays demonstrating reduced phosphorylation levels of downstream targets in the presence of Ask1-IN-2.
Ask1-IN-2 exhibits several notable physical and chemical properties:
These properties are vital for formulation development in pharmaceutical applications.
Ask1-IN-2 has potential applications in various scientific fields:
Apoptosis Signal-regulating Kinase 1 (ASK1), also designated Mitogen-Activated Protein Kinase Kinase Kinase 5, functions as a central stress-sensing hub within cellular signaling networks. This serine/threonine kinase becomes activated in response to diverse stressors, including reactive oxygen species, endoplasmic reticulum stress, calcium overload, and inflammatory cytokines such as tumor necrosis factor-alpha [4] [10]. Under physiological conditions, Apoptosis Signal-regulating Kinase 1 exists in an autoinhibited oligomeric complex bound to regulatory proteins, including thioredoxin, glutaredoxin, and 14-3-3 scaffolding proteins. During oxidative stress, thioredoxin dissociation triggers a conformational reorganization that enables tumor necrosis factor receptor-associated factor 2/tumor necrosis factor receptor-associated factor 6 recruitment, culminating in Apoptosis Signal-regulating Kinase 1 autophosphorylation at Thr838 (human; Thr845 in mice) within the activation loop [3] [10].
Activated Apoptosis Signal-regulating Kinase 1 initiates downstream phosphorylation cascades through Mitogen-Activated Protein Kinase Kinase 4/Mitogen-Activated Protein Kinase Kinase 7 and Mitogen-Activated Protein Kinase Kinase 3/Mitogen-Activated Protein Kinase Kinase 6, leading to sustained c-Jun N-terminal kinase and p38 Mitogen-Activated Protein Kinase activation [4] [9]. These pathways transcriptionally regulate pro-inflammatory mediators (e.g., interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha) and drive programmed cell death through mitochondrial membrane potential loss, cytochrome c release, and caspase activation [3] [9]. Experimental evidence demonstrates that Apoptosis Signal-regulating Kinase 1 deficiency or inhibition significantly attenuates stress-induced c-Jun N-terminal kinase/p38 hyperactivation, cytokine production, and cytotoxicity across renal, hepatic, and neuronal cell types [6] [9].
Table 1: Diseases Associated with Apoptosis Signal-regulating Kinase 1 Pathway Dysregulation
| Disease Category | Specific Pathologies | Key Molecular Mechanisms | |
|---|---|---|---|
| Neurodegenerative Disorders | Alzheimer Disease, Parkinson Disease, Amyotrophic Lateral Sclerosis | Amyloid-beta-induced Apoptosis Signal-regulating Kinase 1 activation; Dopaminergic neuron apoptosis; Neuroinflammation | |
| Metabolic Diseases | Diabetic Kidney Disease, Nonalcoholic Steatohepatitis | Hyperglycemia-induced oxidative stress; Lipotoxicity; Renal fibrosis; Hepatic stellate cell activation | |
| Cardiovascular Conditions | Cardiac Hypertrophy, Heart Failure | Angiotensin II-mediated reactive oxygen species generation; Cardiomyocyte apoptosis; Interstitial fibrosis | |
| Inflammatory Disorders | Rheumatoid Arthritis, Multiple Sclerosis | Synovial inflammation; Astrocyte-mediated chemokine production; Blood-brain barrier disruption | |
| Oncological Processes | Skin Tumorigenesis, Gastric Cancer | Context-dependent pro-tumorigenic inflammation or tumor-suppressive apoptosis | [3] [4] [6] |
The structural architecture of Apoptosis Signal-regulating Kinase 1 reveals critical regulatory domains that govern its activation. The N-terminal thioredoxin-binding domain (residues 46-277) adopts a thioredoxin-like fold with conformational plasticity that facilitates redox-sensitive thioredoxin binding [10]. Within this domain, Cys250 is essential for thioredoxin interaction, while post-translational modifications (e.g., phosphorylation at Ser83/Ser174; arginine methylation) further modulate Apoptosis Signal-regulating Kinase 1 activity [10]. The central regulatory region and C-terminal kinase domain (residues 940-1212) contain the catalytic site, where Thr838 phosphorylation induces a conformational shift to the active state [10]. This multi-domain organization provides several targetable interfaces for pharmacological intervention.
Therapeutic targeting of Apoptosis Signal-regulating Kinase 1 represents a strategically advantageous approach for modulating dysregulated stress responses in chronic diseases, offering distinct pharmacological benefits over direct c-Jun N-terminal kinase or p38 inhibitors. Unlike terminal Mitogen-Activated Protein Kinases that participate in both physiological signaling and pathological cascades, Apoptosis Signal-regulating Kinase 1 activation occurs predominantly under sustained stress conditions [4]. Consequently, Apoptosis Signal-regulating Kinase 1 inhibition selectively attenuates pathological c-Jun N-terminal kinase/p38 signaling while preserving homeostatic Mitogen-Activated Protein Kinase functions. This mechanistic specificity translates to reduced toxicity risks, as evidenced by the viability and absence of major developmental abnormalities in Apoptosis Signal-regulating Kinase 1-deficient murine models [4].
In diabetic kidney disease, hyperglycemia-induced mitochondrial reactive oxygen species generation activates Apoptosis Signal-regulating Kinase 1, driving renal inflammation, podocyte apoptosis, and tubulointerstitial fibrosis through p38-mediated transforming growth factor-beta signaling and collagen deposition [4] [6]. Preclinical studies demonstrate that pharmacological Apoptosis Signal-regulating Kinase 1 inhibition (e.g., with GS-444217) reduces albuminuria, glomerulosclerosis, and extracellular matrix accumulation in murine models, preserving glomerular filtration rate [4]. Similarly, in neurodegenerative pathologies including Alzheimer Disease and Parkinson Disease, Apoptosis Signal-regulating Kinase 1 integrates amyloid-beta toxicity and alpha-synuclein aggregation signals into neuronal c-Jun N-terminal kinase activation, promoting synaptic loss and dopaminergic neuron death [3] [4]. Genetic Apoptosis Signal-regulating Kinase 1 ablation protects against neurodegeneration in vivo, establishing proof-of-concept for targeted inhibition [4].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2